Product packaging for alpha-Fluoro-beta-ureidopropionic acid(Cat. No.:CAS No. 5006-64-4)

alpha-Fluoro-beta-ureidopropionic acid

Cat. No.: B023259
CAS No.: 5006-64-4
M. Wt: 150.11 g/mol
InChI Key: FKTHAKABFGARQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Fluoropyrimidine Metabolism and AFBA Discovery

The journey to understanding alpha-fluoro-beta-ureidopropionic acid is intrinsically linked to the history of fluoropyrimidine chemotherapy. The synthesis of 5-fluorouracil (B62378) (5-FU) in 1957 by Dushinsky and colleagues marked a pivotal moment in oncology. nih.gov 5-FU was designed as a pyrimidine (B1678525) analog to interfere with nucleotide synthesis, thereby inhibiting DNA and RNA synthesis and function, particularly in rapidly dividing cancer cells. nih.goveuropa.eu

Early research focused on the anabolic pathways of 5-FU, which lead to its active, cytotoxic metabolites like 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govclinpgx.org However, it soon became apparent that the vast majority—over 80%—of an administered 5-FU dose is not converted into active compounds but is rapidly broken down through a catabolic pathway. nih.goveuropa.eu This realization shifted some scientific focus towards understanding the degradation products of 5-FU and their biological significance.

The discovery and identification of AFBA as a specific catabolite came with advancements in analytical techniques capable of detecting and quantifying fluorinated metabolites in biological samples. nih.gov The use of methods like 19F nuclear magnetic resonance (NMR) spectrometry has been instrumental, allowing for the simultaneous identification of multiple fluorinated compounds, including 5-FU, dihydrofluorouracil, AFBA, and its subsequent breakdown product, alpha-fluoro-beta-alanine (FBAL), in patient plasma and urine without the need for chemical derivatization. nih.gov These studies confirmed that the catabolic pathway for 5-FU was analogous to the natural degradation pathway of the endogenous pyrimidine, uracil (B121893). nih.gov

Significance of AFBA as a Metabolite of Fluorouracil (5-FU)

The catabolism of 5-FU is a three-step enzymatic cascade that primarily occurs in the liver. pharmgkb.org

Step 1: Dihydropyrimidine (B8664642) Dehydrogenase (DPD) : The process begins with the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU into 5,6-dihydro-5-fluorouracil (DHFU). nih.goveuropa.eupharmgkb.org The activity of DPD is a major factor in 5-FU clearance from the body. europa.eu

Step 2: Dihydropyrimidinase : DHFU is then hydrolyzed by the enzyme dihydropyrimidinase, which opens the pyrimidine ring to form This compound (AFBA) . drugbank.comecmdb.ca

Step 3: Beta-ureidopropionase : Finally, AFBA is cleaved by beta-ureidopropionase to yield the end products alpha-fluoro-beta-alanine (FBAL), ammonia, and carbon dioxide. nih.govecmdb.ca

This pathway highlights AFBA as a central, albeit transient, molecule in the metabolic fate of 5-FU. High concentrations of AFBA, along with FBAL, have been detected in the plasma of patients undergoing 5-FU therapy. nih.gov

The catabolic pathway that produces AFBA has profound implications for the clinical use of 5-FU. The balance between the anabolic (activation) and catabolic (degradation) pathways determines the amount of active drug available to exert an anti-cancer effect. nih.gov

The generation of AFBA and its downstream metabolite FBAL is directly linked to 5-FU-related toxicities. While a deficiency in the DPD enzyme can lead to severe or even lethal toxicity due to reduced 5-FU clearance and higher levels of its active metabolites, the catabolites themselves are not inert. europa.euresearchgate.netmdpi.com FBAL, in particular, has been implicated in specific adverse effects, including neurotoxicity and cardiotoxicity. researchgate.netnih.govnih.gov For instance, studies have shown that FBAL and another metabolite, fluoroacetic acid, can directly injure myelinated nerve fibers in tissue cultures, potentially explaining the leukoencephalopathy observed in some patients. nih.gov Furthermore, research has suggested a link between high serum concentrations of FBAL and 5-FU-induced cardiotoxicity. nih.gov

Some studies have also investigated the direct impact of these catabolites on therapeutic efficacy. Research in animal models has indicated that alpha-fluoro-beta-alanine (FBAL) can decrease the antitumor activity of 5-FU while potentiating its toxicity. nih.gov This suggests that the catabolic pathway may not only be a route for drug inactivation but could also generate metabolites that actively interfere with the desired therapeutic outcome. nih.gov

Academic Research Landscape of AFBA

The study of AFBA and the broader 5-FU catabolic pathway remains an active area of academic and clinical research, driven by the goal of personalizing fluoropyrimidine therapy to maximize efficacy and minimize toxicity.

Current research is heavily focused on pharmacogenomics and pharmacometabolomics. A significant trend is the study of genetic variations (polymorphisms) in the DPYD gene, which encodes the DPD enzyme. nih.goveuropa.eu Identifying patients with DPD deficiency before treatment is a key strategy to prevent severe toxicity. europa.eu

Another major research avenue is the precise monitoring of 5-FU and its catabolites, including AFBA and FBAL, in patients. This allows researchers to investigate correlations between metabolite concentrations and clinical outcomes, such as specific toxicities or resistance to treatment. nih.gov For example, studies have examined the pharmacokinetics of 5-FU catabolites in patients with renal impairment, finding that conditions like end-stage renal disease can lead to the accumulation of FBAL and are associated with hyperammonemia. researchgate.netnih.gov

Future research will likely focus on developing more sophisticated models to predict an individual patient's metabolic profile for 5-FU. This could involve integrating genomic data with real-time metabolite monitoring to create a comprehensive picture of drug disposition. Further investigation is also needed to fully elucidate the mechanisms by which catabolites like FBAL exert their toxic effects and whether AFBA itself has any direct biological activity beyond being a precursor. nih.gov The enzymatic elimination of fluoride (B91410) from FBAL is also a subject of study, with research identifying the responsible enzymes in liver homogenates. nih.gov

The study of this compound is a prime example of interdisciplinary science, requiring expertise from multiple fields:

Chemistry : Involves the synthesis and characterization of AFBA and related fluorinated compounds for use as analytical standards. hmdb.canih.gov Organic chemists also contribute to understanding the reaction mechanisms of the metabolic enzymes.

Biology : Focuses on the enzymology of the catabolic pathway, including the structure and function of dihydropyrimidinase and beta-ureidopropionase. ecmdb.ca Molecular biology techniques are essential for studying the genetic basis of enzyme deficiencies. europa.eu

Pharmacology : Investigates the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biochemical and physiological effects) of 5-FU and all its metabolites. clinpgx.orgpharmgkb.org This field aims to understand the complete dose-response relationship and the mechanisms of toxicity. nih.govnih.gov

Medicine : Translates the fundamental scientific findings into clinical practice. This includes developing diagnostic tests for DPD deficiency, implementing therapeutic drug monitoring, and managing the toxicities associated with 5-FU and its catabolites to improve patient care. mdpi.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7FN2O3 B023259 alpha-Fluoro-beta-ureidopropionic acid CAS No. 5006-64-4

Properties

IUPAC Name

3-(carbamoylamino)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHAKABFGARQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964507
Record name 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-64-4
Record name α-Fluoro-β-ureidopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fluoro-beta-ureidopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-FLUOROURIDOPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BXG1I9G0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Enzymatic Transformations of Afba

Overview of Fluorouracil Catabolic Pathway Leading to AFBA Formation

The breakdown of 5-FU is a multi-step process primarily occurring in the liver. nih.gov This pathway is responsible for the degradation of over 80% of an administered dose of 5-FU, converting it into inactive metabolites that are then excreted. cancernetwork.comnih.govarupconsult.com The initial and rate-limiting step in this cascade is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). cancernetwork.compharmgkb.org

Conversion of 5-FU to 5,6-dihydro-5-fluorouracil (FUH2) by Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the first and rate-limiting enzyme in the catabolism of 5-FU. cancernetwork.comnih.govresearchgate.net It catalyzes the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (FUH2), an inactive metabolite. cancernetwork.comnih.gov This enzymatic step is essentially irreversible and plays a critical role in controlling the amount of 5-FU available for conversion into its active, cytotoxic forms. cancernetwork.com Over 80% of a standard dose of 5-FU is catabolized by DPD. nih.govnih.govarupconsult.com

Hydrolytic Ring Opening of FUH2 to AFBA by Dihydropyrimidinase (DHP)

Following its formation, FUH2 undergoes a hydrolytic ring opening to form alpha-Fluoro-beta-ureidopropionic acid (AFBA). This reaction is catalyzed by the enzyme dihydropyrimidinase (DHP), also known as DPYS. tandfonline.compharmgkb.org DHP acts on the dihydropyrimidine ring of FUH2, cleaving it to produce the linear AFBA molecule.

Subsequent Hydrolysis of AFBA to alpha-Fluoro-beta-alanine (FBAL) by Beta-Ureidopropionase (β-UP)

The final step in this specific catabolic sequence is the hydrolysis of AFBA into alpha-Fluoro-beta-alanine (FBAL), carbon dioxide, and ammonia. This reaction is catalyzed by the enzyme beta-ureidopropionase (β-UP), encoded by the UPB1 gene. pharmgkb.orgnih.gov FBAL is a neurotoxic catabolite. nih.gov

Enzymology of AFBA Formation and Degradation

The enzymes responsible for the formation and degradation of AFBA are subject to various regulatory mechanisms, including genetic variations that can significantly impact their activity levels.

Dihydropyrimidine Dehydrogenase (DPD) Activity and Regulation

DPD activity is a critical determinant of 5-FU metabolism and, consequently, AFBA formation. The regulation of DPD activity is complex and can be influenced by growth factors. nih.gov For instance, epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α) have been shown to inhibit DPD activity in tumor cells. nih.gov

Genetic variations within the DPYD gene are a major factor influencing DPD enzyme activity. nih.gov These polymorphisms can lead to reduced or deficient DPD activity, which in turn affects the rate of 5-FU catabolism and AFBA production. nih.govresearchgate.net Individuals with certain DPYD variants may have a decreased ability to metabolize 5-FU, leading to increased drug exposure. researchgate.net

Several key DPYD variants have been identified that are associated with decreased DPD activity. nih.gov The presence of these variants can lead to a significant reduction in enzyme function. researchgate.net The frequency of these polymorphisms can vary among different ethnic populations. dovepress.commedscape.com For instance, some variants that are rare in Caucasian populations may be more common in other ethnicities, highlighting the importance of considering genetic background in relation to DPD activity. dovepress.com

Below is a table summarizing some of the well-studied DPYD genetic polymorphisms and their impact on DPD enzyme activity.

Genetic Variant (Allele)Alternative Name(s)Consequence on DPD EnzymePopulation Prevalence Notes
c.1905+1G>A DPYD2A, IVS14+1G>ALeads to a splicing defect, resulting in a non-functional protein. medscape.comwaocp.comMost common variant associated with DPD deficiency in Caucasians. dovepress.comasco.org
c.1679T>G DPYD13Results in an amino acid substitution that reduces enzyme activity. nih.gov
c.2846A>T Causes an amino acid change that impairs enzyme function. nih.gov
HapB3 A collection of linked SNPs that includes the likely causal c.1129-5923C>G variant. nih.gov
c.2194G>A Associated with hematologic toxicity. asco.orgMore frequent in some populations. dovepress.com
c.557A>G Can have a significant impact on DPD function in non-Caucasian populations. dovepress.com
c.85T>C Demonstrates a significant effect on DPD activity in non-Caucasian groups. dovepress.com

Table 1: Selected DPYD Genetic Polymorphisms and their Effect on DPD Activity

Inhibitors of DPD and Their Effect on AFBA Levels

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. nih.govresearchgate.net It converts 5-FU into 5-fluoro-5,6-dihydrouracil (FUH2), the direct precursor to AFBA. Because DPD controls the first step, its activity is a critical determinant of the amount of 5-FU that is broken down versus the amount available for anticancer activity.

Inhibition of DPD is a significant therapeutic strategy used to modulate 5-FU metabolism. By blocking DPD, these inhibitors decrease the degradation of 5-FU, thereby increasing its bioavailability and reducing the production of its catabolites, including AFBA. nih.govnih.gov This approach is central to a class of drugs known as DPD-inhibiting fluoropyrimidines (DIF). nih.govcancernetwork.com

Key DPD inhibitors include:

Eniluracil (B1684387) (5-ethynyluracil) : An irreversible inhibitor that covalently modifies and inactivates the DPD enzyme. nih.gov Its action effectively shuts down the catabolic pathway, preventing the formation of FUH2 and, consequently, AFBA. nih.gov

Gimeracil (B1684388) : A component of the combination drug S-1, gimeracil is a potent DPD inhibitor.

Uracil (B121893) : Used in the combination drug UFT (tegafur and uracil), high concentrations of uracil act as a competitive inhibitor, saturating the DPD enzyme and preventing it from breaking down the 5-FU derived from tegafur. cancernetwork.com

By inhibiting DPD, these agents fundamentally lower the levels of AFBA by preventing the initial step required for its synthesis. nih.gov

DPD InhibitorMechanism of ActionEffect on AFBA Levels
Eniluracil Irreversible inactivation of DPDSubstantially Decreased
Gimeracil Reversible inhibition of DPDDecreased
Uracil Competitive inhibition of DPDDecreased

Dihydropyrimidinase (DHP) Characteristics and Catalysis

Dihydropyrimidinase (DHP), also known as dihydrouracil (B119008) amidohydrolase, catalyzes the second step in the pyrimidine (B1678525) degradation pathway. metabolicsupportuk.org Its primary function is the hydrolytic ring opening of dihydropyrimidines. rsc.orgnih.gov In the context of 5-FU metabolism, DHP converts 5-fluoro-5,6-dihydrouracil (FUH2) into this compound (AFBA).

Characteristics and Catalysis:

Structure and Cofactors : DHP is a metalloenzyme that requires zinc (Zn2+) for its catalytic activity. nih.gov The enzyme functions as a tetramer, and its active site features a di-zinc center that plays a crucial role in catalysis. nih.gov

Catalytic Mechanism : The reaction proceeds via a general base mechanism. acs.org A water molecule, activated by the zinc ions and an amino acid residue in the active site, performs a nucleophilic attack on the C4 carbon of the pyrimidine ring, leading to its opening. nih.govacs.org

Deficiency : Dihydropyrimidinase deficiency is an autosomal recessive disorder caused by mutations in the DPYS gene. nih.govmedlineplus.gov A lack of functional DHP leads to the accumulation of its substrates, 5,6-dihydrouracil and 5,6-dihydrothymine, in blood, urine, and cerebrospinal fluid. medlineplus.gov In patients receiving 5-FU, DHP deficiency would cause an accumulation of the precursor FUH2 and a corresponding decrease in the formation of AFBA. This can lead to severe drug toxicity, as FUH2 can be converted back to 5-FU. nih.gov

Beta-Ureidopropionase (β-UP) Function and Deficiency

Beta-ureidopropionase (β-UP), also called β-alanine synthase, is the third and final enzyme in the pyrimidine catabolic pathway. nih.govmetabolicsupportuk.org It catalyzes the hydrolysis of N-carbamoyl-β-amino acids. oup.comnih.gov Specifically, it converts AFBA into its final catabolites: α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide. uniprot.org The enzyme also acts on the endogenous substrates N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid. medlineplus.govnih.gov

Function and Deficiency:

Function : β-UP is essential for completing the breakdown of pyrimidines and their fluorinated analogs. It operates optimally at a pH of 6.5 and its activity can be inhibited by high concentrations of zinc. uniprot.org

Deficiency : β-ureidopropionase deficiency is a rare autosomal recessive metabolic disorder resulting from mutations in the UPB1 gene. oup.commedlineplus.govoak.go.kr The loss of β-UP function prevents the breakdown of its substrates. This leads to their accumulation and subsequent excretion in the urine. medlineplus.gov In patients treated with 5-FU, a β-UP deficiency would cause a buildup of AFBA in the body, as its final degradation step is blocked. Individuals with the deficiency often present with a range of neurological issues. metabolicsupportuk.org

EnzymeGeneSubstrate in 5-FU PathwayProduct in 5-FU Pathway
Dihydropyrimidine Dehydrogenase (DPD) DPYD5-Fluorouracil (B62378) (5-FU)5-Fluoro-5,6-dihydrouracil (FUH2)
Dihydropyrimidinase (DHP) DPYS5-Fluoro-5,6-dihydrouracil (FUH2)This compound (AFBA)
Beta-Ureidopropionase (β-UP) UPB1This compound (AFBA) alpha-Fluoro-beta-alanine (FBAL)

Metabolic Interactions Involving AFBA

The presence and metabolism of AFBA have significant implications that extend beyond the simple breakdown of 5-FU. It influences the efficacy and toxicity of the parent drug and interacts with other fundamental biochemical pathways.

Influence on Fluorouracil Metabolism and Cytotoxicity

The formation of AFBA is a key part of the catabolic pathway that inactivates more than 80% of an administered 5-FU dose. researchgate.net This process diverts 5-FU away from its anabolic pathway, which is responsible for forming the active metabolites (e.g., FdUMP) that kill cancer cells by inhibiting thymidylate synthase and being misincorporated into DNA and RNA. nih.govnih.gov Therefore, the pathway that produces AFBA inherently reduces the intended cytotoxicity of 5-FU.

However, the metabolic story does not end with AFBA. The subsequent breakdown of AFBA by β-ureidopropionase produces α-fluoro-β-alanine (FBAL) and, ultimately, fluoroacetic acid (FA). nih.govnih.gov Research has shown that FBAL and FA are not inert but are neurotoxic metabolites. nih.gov In-vitro studies using cultured murine cerebellar myelinated fibers demonstrated that FBAL and FA can directly injure myelin, causing vacuolation and destruction, which is a form of cytotoxicity. nih.gov Furthermore, some animal studies have found that administering FBAL can decrease the antitumor activity of 5-FU while potentiating its toxicity. nih.gov

Interactions with Other Biochemical Pathways and Metabolites

The metabolism of AFBA is intertwined with several core biochemical networks:

Pyrimidine Metabolism : The entire pathway is a direct analog of the endogenous pyrimidine degradation pathway. As such, it interfaces with the cellular pool of pyrimidines needed for DNA and RNA synthesis. rsc.orgmedlineplus.gov

Neurotransmitter Pathways : The non-fluorinated end-product of this pathway is β-alanine. β-alanine serves as a precursor for the neuroprotective dipeptide carnosine and is also a neuromodulator, acting as an agonist at GABA and glycine (B1666218) receptors, which are major inhibitory neurotransmitter systems in the brain. nih.govoak.go.kr The fluorinated analog, FBAL, is a known neurotoxin, suggesting a disruptive interaction with these same pathways. nih.govnih.gov

Inflammatory Pathways : Recent studies on ureidopropionic acid, the non-fluorinated counterpart to AFBA, have shown that it possesses anti-inflammatory properties. It has been observed to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in cell cultures. mdpi.com This suggests that AFBA or its analogs could potentially interact with inflammatory signaling cascades.

Energy Metabolism : Fluoroacetic acid (FA), a downstream metabolite of AFBA, is a well-known metabolic poison. It can be converted to fluorocitrate, which is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle (citric acid cycle), thereby disrupting cellular energy production.

Impact of Co-administered Modulators on AFBA Metabolism

The metabolism of AFBA can be significantly altered by co-administering drugs that modulate the enzymes in its pathway. The most clinically relevant modulators are the DPD inhibitors discussed previously (see 2.2.1.2). By blocking the very first step of 5-FU catabolism, drugs like eniluracil and gimeracil prevent the formation of AFBA, representing the most profound modulation of its metabolism. nih.govnih.gov

Additionally, experimental modulation has been explored by administering downstream metabolites. In animal models, the co-administration of FBAL with 5-FU was found to alter the parent drug's efficacy and toxicity profile, indicating a complex metabolic interaction where a downstream product influences the activity of the parent compound. nih.gov While not used as clinical modulators, certain metal ions like zinc have been shown in laboratory studies to inhibit the activity of both DHP and β-UP, the enzymes that produce and degrade AFBA, respectively. nih.govuniprot.org

Analytical Methodologies for Afba Quantification in Biological Systems

Advanced Spectroscopic Techniques for AFBA Detection

The accurate quantification of α-fluoro-β-ureidopropionic acid (AFBA) in biological matrices is crucial for understanding the metabolism of fluoropyrimidine drugs. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have proven to be invaluable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy in AFBA Research

NMR spectroscopy offers a non-destructive and highly specific method for the analysis of fluorinated compounds. nih.govrsc.org

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the direct detection and quantification of fluorinated metabolites in biological samples. nih.govresearchgate.net Its high sensitivity to the fluorine nucleus and the large chemical shift range of ¹⁹F result in spectra with minimal background interference, making it an ideal tool for analyzing complex biological fluids like urine and bile. rsc.orgresearchgate.netmdpi.com This specificity allows for the unambiguous identification and measurement of compounds like AFBA, even in the presence of other structurally similar molecules. nih.govnih.gov The non-destructive nature of NMR also permits the sample to be used for further analysis by other techniques if necessary. rsc.org

Studies have demonstrated the successful application of ¹⁹F NMR to identify and quantify various fluorinated drug metabolites. nih.govresearchgate.net For instance, in the analysis of urine from patients treated with sevoflurane, ¹⁹F NMR enabled the detection of several fluorine-containing metabolites. researchgate.net The technique's ability to provide structural information is also a key advantage, aiding in the identification of novel metabolites. nih.gov

Table 1: Advantages of ¹⁹F NMR for Fluorinated Metabolite Analysis

FeatureAdvantage
High Specificity The ¹⁹F nucleus provides a unique signal with a wide chemical shift range, minimizing spectral overlap and background noise from biological matrices. nih.govchemrxiv.org
Non-Destructive Samples remain intact after analysis, allowing for further investigation by other analytical methods. rsc.org
Quantitative Capability ¹⁹F NMR can be used for the accurate quantification of fluorinated metabolites without the need for extensive sample preparation or reference standards in some cases. rsc.org
Structural Information Provides detailed structural insights, facilitating the identification of unknown metabolites. nih.gov

The application of ¹⁹F NMR extends to both in vivo and ex vivo studies, providing dynamic information about the metabolism and distribution of fluorinated compounds. nih.govresearchgate.net In vivo ¹⁹F NMR allows for the non-invasive monitoring of drug metabolism in real-time within a living organism, offering insights into the pharmacokinetics of drugs like 5-fluorouracil (B62378) and the formation of its metabolites, including AFBA, in target tissues. nih.govnih.gov

Ex vivo ¹⁹F NMR analysis of biological fluids and tissue extracts complements in vivo studies by providing a more detailed metabolic profile. nih.govnih.gov For example, ¹⁹F NMR has been instrumental in identifying bile acid conjugates of α-fluoro-β-alanine (FBAL), a related metabolite, as major biliary metabolites of fluoropyrimidines in humans. nih.gov This was achieved by analyzing bile collected from patients, revealing the formation of conjugates with cholic and chenodeoxycholic acids. nih.gov Such detailed metabolic information is crucial for a comprehensive understanding of a drug's fate in the body.

Mass Spectrometry (MS) Based Methods

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the quantification of low-concentration analytes in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of a wide range of molecules in biological matrices, including drug metabolites like AFBA. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comthermofisher.cn The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the specific detection and quantification of the target analyte by monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and improves the limit of detection. globalbiodefense.comresearchgate.net

A key advantage of LC-MS/MS is its ability to simultaneously measure multiple analytes in a single run. nih.gov This is particularly useful for metabolic studies where it is often necessary to quantify the parent drug and several of its metabolites concurrently. For example, a simple LC-MS method was developed for the simultaneous measurement of 5-fluorodeoxyuridine (5-FdUrd), 5-fluorouracil (5-FU), and their metabolites, including AFBA (referred to as FUPA in the study). nih.gov

Table 2: Selected LC-MS/MS Methods for Analyte Quantification in Biological Fluids

Analyte(s)MatrixSample PreparationKey Findings
5'-O-L-leucyl-FdUrd, 5-FdUrd, 5-FU, FUH₂, FUPA (AFBA), FBALCell HomogenatesProtein precipitation with acetonitrile (B52724)Achieved reliable quantitation and mass balance for all analytes. nih.gov
AdenosineHuman PlasmaStrong cation exchange (SCX) solid-phase extractionSensitive and robust method with a limit of detection of 0.257 nM. nih.gov
MycotoxinsHuman UrineModified QuEChERS extractionCapable of simultaneously determining ten targeted mycotoxins and detecting untargeted ones. mdpi.com
Beta AgonistsBovine UrineSolid-phase extractionValidated method with good linearity, recovery, and precision. researchgate.net

The development and validation of a robust LC-MS/MS method are critical for obtaining reliable quantitative data from biological samples such as plasma and urine. mdpi.comnih.gov Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric conditions. researchgate.netnih.gov Sample preparation aims to remove interfering substances and concentrate the analyte of interest. nih.govresearchgate.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govnih.gov

Method validation is performed to ensure the analytical method is accurate, precise, selective, and sensitive for its intended purpose. researchgate.netresearchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intraday and interday), recovery, and matrix effects. nih.govresearchgate.net For instance, a validated LC-MS/MS method for screening 52 drugs and metabolites in urine demonstrated lower limits of detection and fewer interferences compared to traditional immunoassay methods. nih.gov Similarly, a method for quantifying fosmidomycin (B1218577) in human and rat plasma was validated according to European Medicines Agency guidelines, confirming its selectivity, linearity, accuracy, precision, and stability. nih.gov

Chromatographic Separations for AFBA Analysis

Chromatographic techniques form the cornerstone of AFBA analysis, enabling its separation from complex biological components prior to detection.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of AFBA in biological samples such as urine and plasma. nih.govresearchgate.net Methods have been developed that demonstrate good linearity, precision, and accuracy. researchgate.net For instance, one HPLC-MS/MS method for the determination of α-fluoro-β-alanine (FBAL), a related metabolite, in urine showed a quantification limit of 1 μg/l. nih.gov The precision of this method was high, with within- and between-day variations of less than 13% and 15%, respectively, at the limit of quantification. nih.gov Another method achieved a linear range of approximately 20.0–5000.0 ng/mL for all analytes with correlation coefficients greater than 0.99. researchgate.net The intra- and inter-day accuracy and precision were within ±15.0% and less than 15.0%, respectively. researchgate.net

To enhance sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (MS/MS). nih.gov This combination allows for the specific detection and quantification of AFBA, even at low concentrations. Hydrophilic Interaction Chromatography (HILIC) has been successfully utilized for the chromatographic separation of FBAL, demonstrating the versatility of HPLC-based methods. nih.gov Pre-column derivatization, for example with 2,4-dinitrofluorobenzene, can also be employed to improve the chromatographic properties and detection of the analyte. nih.gov

Table 1: Performance Characteristics of an HPLC-MS/MS Method for FBAL Analysis

ParameterValue
Limit of Quantification (LOQ) 1 µg/L
Within-day Precision (at LOQ) < 13%
Between-day Precision (at LOQ) < 15%
Linear Range 20.0–5000.0 ng/mL
Correlation Coefficient (r) > 0.99
Intra- and Inter-day Accuracy within ±15.0%
Intra- and Inter-day Precision < 15.0%

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) in Metabolomics

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) has emerged as a powerful tool in metabolomics for the comprehensive analysis of endogenous and exogenous compounds, including AFBA. frontiersin.orgnih.gov This technology offers high resolution, mass accuracy, and sensitivity, which are critical for identifying and quantifying metabolites in complex biological samples. nih.govnih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to improved separation efficiency and faster analysis times compared to traditional HPLC. nih.gov

In metabolomics studies, UPLC-QTOF-MS/MS allows for the untargeted or targeted analysis of a wide range of metabolites. frontiersin.orgnih.gov For instance, a typical setup might involve a UPLC system with a column like the Acquity UPLC HSS T3, coupled to a high-resolution mass spectrometer. frontiersin.org The mobile phases often consist of water and acetonitrile with additives like formic acid to improve ionization. frontiersin.orgmdpi.com The high mass accuracy of QTOF-MS helps in the confident identification of compounds by providing precise mass measurements of precursor and fragment ions. hmdb.ca This is particularly valuable in metabolomics where numerous structurally similar compounds can be present. nih.gov

Challenges and Advancements in AFBA Analytical Chemistry

Despite the advancements in analytical techniques, several challenges remain in the accurate and reliable quantification of AFBA in biological systems.

Sample Stability and Pre-analytical Considerations

The stability of AFBA in biological samples is a critical pre-analytical factor that can significantly impact the accuracy of quantitative results. nih.govbioanalysis-zone.com The handling and storage of samples before analysis require careful consideration to prevent degradation or alteration of the analyte. nih.gov For many biochemical analytes, stability can vary from a few hours to a week depending on the sample type and storage temperature (room temperature vs. refrigerated). nih.gov It is essential to establish stability limits for AFBA in different matrices like plasma and urine under various storage conditions. nih.gov For example, studies have evaluated the stability of analytes in whole blood, serum, and plasma at different temperatures and for various durations. nih.gov One of the main challenges in developing assays for some compounds is ensuring the stability of the analyte within the biological matrix. bioanalysis-zone.com

Sensitivity, Accuracy, and Precision in AFBA Measurement

Achieving high sensitivity, accuracy, and precision is paramount for the reliable measurement of AFBA. labtestsonline.org.ukscioninstruments.com Sensitivity refers to a test's ability to correctly identify individuals with the condition, while specificity relates to its ability to correctly identify those without it. labtestsonline.org.uk Accuracy is the closeness of a measured value to the true value, and precision is the degree to which repeated measurements under unchanged conditions show the same results. scioninstruments.comthyroid.org

Analytical methods for AFBA must be validated to ensure they meet acceptable criteria for these parameters. researchgate.net Validation typically involves assessing linearity, the lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effects. researchgate.net For example, a validated method for FBAL reported an LLOQ of 20 pg/ml, which was the lowest published at the time. researchgate.net The accuracy and precision of a method are often expressed as the percentage bias and the relative standard deviation (RSD), respectively, and should be within acceptable limits, typically ±15%. researchgate.net

Table 2: Key Definitions in Analytical Chemistry

TermDefinition
Sensitivity A test's ability to correctly detect the presence of a substance. labtestsonline.org.uk
Accuracy The closeness of a measured value to the true or accepted value. scioninstruments.com
Precision The closeness of agreement between independent test results obtained under stipulated conditions. scioninstruments.com
Specificity A test's ability to correctly identify the absence of a substance, avoiding false positives. labtestsonline.org.uk

Biological Activities and Pharmacological Roles of Afba

AFBA's Role in Antitumor Mechanisms

AFBA itself is not the final cytotoxic agent but is a critical intermediate in the metabolic cascade that produces the active molecules responsible for 5-FU's anticancer effects. smolecule.com

The antitumor activity of 5-FU, and by extension the relevance of its metabolic pathway involving AFBA, is primarily due to the disruption of nucleic acid synthesis by its active fluoronucleotide metabolites. smolecule.com These compounds interfere with cellular processes in two main ways:

Inhibition of DNA Synthesis: The metabolite fluorodeoxyuridine monophosphate (FdUMP) strongly inhibits the enzyme thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately triggering cell death in rapidly dividing cancer cells.

Disruption of RNA Function: The metabolite fluorouridine triphosphate (FUTP) can be mistakenly incorporated into ribonucleic acid (RNA) in place of uridine (B1682114) triphosphate. This incorporation leads to the production of fraudulent RNA, which can disrupt RNA processing, stability, and function, thereby interfering with protein synthesis and other vital cellular activities.

Influence of AFBA on Cellular Processes

Beyond its role in the 5-FU metabolic pathway, AFBA and its related metabolites may have direct effects on various cellular functions.

Due to its structural similarity to natural metabolites, AFBA may influence biochemical and cellular signaling pathways. smolecule.com While direct signaling roles for AFBA are still under investigation, studies on its non-fluorinated analog, ureidopropionic acid, provide insight into potential mechanisms. Research has shown that ureidopropionic acid can act as a novel anti-inflammatory compound by suppressing the expression of TNF-α mRNA in stimulated immune cells. nih.gov Predictive models suggest that ureidopropionic acid may exert these effects through inflammatory-related pathways, including Toll-like and IL-1 receptors. nih.gov This raises the possibility that AFBA could have similar, yet uncharacterized, roles in modulating cellular signaling, particularly in the context of inflammation.

The catabolism of 5-FU, which produces AFBA, can have a significant impact on general cellular metabolism. In certain clinical situations, particularly in patients with renal impairment, the metabolic processing of 5-FU can be altered. nih.gov One documented case of 5-FU-associated hyperammonemia showed that while AFBA levels did not change significantly, there was a marked accumulation of downstream metabolites, specifically alpha-fluoro-beta-alanine (FBAL) and fluoro mono acetate (B1210297) (FMA). nih.gov The accumulation of FMA is hypothesized to cause hyperammonemia by impairing the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. nih.gov This demonstrates that disruptions in the metabolic pathway where AFBA is an intermediate can have profound effects on core metabolic processes.

Table 1: Summary of Biological Activities of alpha-Fluoro-beta-ureidopropionic acid (AFBA)

Biological ActivityMechanism / RoleKey Research Finding
Formation of Cytotoxic FluoronucleotidesAFBA is an intermediate in the catabolic pathway of 5-fluorouracil (B62378) (5-FU). This pathway competes with anabolic pathways that produce active fluoronucleotides (e.g., FdUMP, FUTP).AFBA is recognized as a metabolite of 5-FU, which exerts its antitumor effects via cytotoxic fluoronucleotides. smolecule.com
Disruption of Nucleic Acid SynthesisThe active metabolites of 5-FU, formed in parallel to AFBA's pathway, inhibit thymidylate synthase (disrupting DNA synthesis) and incorporate into RNA (disrupting RNA function).The disruption of nucleic acid synthesis is the primary mechanism of 5-FU's antitumor effects. smolecule.com
Potential Cellular SignalingStructural similarity to endogenous molecules suggests a potential role. Its non-fluorinated analog, ureidopropionic acid, shows anti-inflammatory signaling properties.Ureidopropionic acid has been shown to suppress TNF-α mRNA expression, suggesting a potential, though unconfirmed, role for AFBA in signaling. nih.gov
Impact on General Cellular MetabolismImpairment of the metabolic pathway involving AFBA can lead to the accumulation of other toxic metabolites, such as fluoro mono acetate (FMA).Accumulation of FMA downstream of AFBA has been linked to the impairment of the TCA cycle and 5-FU-associated hyperammonemia. nih.gov
Biomarker for Therapeutic MonitoringAs a direct metabolite of 5-FU, its presence and concentration in biological fluids can indicate the patient's metabolic activity and exposure to the drug.Assays have been developed to measure 5-FU metabolites in urine for monitoring occupational exposure and in plasma to understand patient-specific metabolic profiles. nih.govnih.gov

AFBA as a Biomarker in Therapeutic Monitoring

The measurement of AFBA and its related metabolite, alpha-fluoro-beta-alanine (FBAL), in biological fluids serves as a valuable tool for therapeutic drug monitoring. Because AFBA is a direct catabolite of 5-FU, its concentration in plasma or urine reflects the metabolic activity of the drug within a patient. smolecule.comnih.gov This is particularly important because the enzyme DPD, which initiates the catabolic pathway leading to AFBA, exhibits significant variability among individuals. Monitoring these metabolites can help in assessing a patient's metabolic phenotype and potential risk for toxicity.

Furthermore, analytical methods using gas chromatography-mass spectrometry have been validated for the precise measurement of 5-FU metabolites in urine. nih.gov Such methods are sensitive enough to be used for monitoring the occupational exposure of healthcare workers, such as nurses and pharmacy technicians, who handle 5-FU. nih.gov In a study of hospital workers, urinary analysis for 5-FU metabolites confirmed low-level exposure in some individuals, underscoring the utility of this monitoring approach. nih.gov

Table 2: Compound Names Mentioned in the Article

Common NameIUPAC NameSynonyms
This compound3-(carbamoylamino)-2-fluoropropanoic acidAFBA, FUPA, 2-Fluoro-3-ureidopropionic acid nih.gov
5-fluorouracil5-fluoro-1H-pyrimidine-2,4-dione5-FU, FU
alpha-fluoro-beta-alanine3-amino-2-fluoropropanoic acidFBAL
Ureidopropionic acid3-(carbamoylamino)propanoic acid3-Ureidopropionic acid, N-Carbamoyl-beta-alanine targetmol.com
Fluorodeoxyuridine monophosphate(2R,3R,5R)-5-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-ylmethyl dihydrogen phosphateFdUMP
Fluorouridine triphosphate(((2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1(2H)-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl) trihydrogen triphosphateFUTP
Fluoro mono acetate2-fluoroacetic acidFMA, Fluoroacetic acid
Capecitabine (B1668275)pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyl-oxolan-2-yl]-5-fluoro-2-oxo-1H-pyrimidin-4-yl]carbamate-

Monitoring 5-FU Therapy and Patient Response

This compound (FUPA) is an intermediate catabolite in the metabolic pathway of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The metabolism of 5-FU is complex, with over 80% of an administered dose being broken down by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). This catabolic process leads to the formation of several metabolites, including dihydrofluorouracil (DHFU), FUPA, and ultimately alpha-fluoro-beta-alanine (FBAL).

The monitoring of 5-FU and its catabolites is crucial due to the narrow therapeutic window of the drug and the significant inter-individual variability in its pharmacokinetics. nih.gov Alterations in the breakdown of 5-FU can lead to either increased toxicity or reduced efficacy of the treatment. While FUPA itself is not the final catabolite, its levels can provide insights into the metabolic flux of 5-FU.

In clinical practice, the focus has often been on the parent drug 5-FU and the final catabolite, FBAL. For instance, in patients with end-stage renal disease undergoing hemodialysis, the pharmacokinetic parameters of 5-FU and DHFU were found to be within the normal range, suggesting no initial dose adjustment is needed. nih.gov However, the final catabolite, FBAL, was observed to accumulate in these patients, highlighting the importance of renal function in its clearance. nih.gov While a study on a patient with hyperammonemia encephalopathy showed that FBAL and fluoro mono acetate (FMA) levels increased and then decreased with hemodialysis, the levels of DHFU and FUPA did not show significant changes. nih.gov

Correlation with Drug Exposure and Treatment Outcomes

The plasma concentrations of 5-FU and its catabolites are directly related to the patient's exposure to the drug. The elimination of 5-FU follows nonlinear pharmacokinetics, meaning that as the dose increases, the clearance of the drug decreases, leading to a disproportionate increase in plasma concentrations. cancernetwork.com This saturation of the elimination pathway, primarily the DPD-mediated catabolism, can influence the levels of downstream metabolites like FUPA.

The relationship between the levels of 5-FU catabolites and treatment outcomes is an area of active investigation. Low expression of DPD in tumors has been linked to improved clinical outcomes, suggesting that reduced catabolism of 5-FU within the tumor allows for greater anabolic conversion to its active, cytotoxic forms. cancernetwork.com This implies that the profile of 5-FU catabolites, including FUPA, could serve as a biomarker for treatment response.

While direct correlational data for FUPA and treatment outcomes are not as extensively documented as for FBAL or DPD activity itself, the principle remains that the metabolic signature of 5-FU reflects the drug's availability and activity. For example, high levels of FBAL have been associated with 5-FU-induced cardiotoxicity. nih.gov This suggests that monitoring the full spectrum of catabolites could provide a more comprehensive picture of a patient's metabolic handling of 5-FU and their risk for adverse events or potential for a positive therapeutic response.

ParameterObservationImplication
5-FU Pharmacokinetics Nonlinear, saturable elimination cancernetwork.comPlasma concentrations increase disproportionately with dose, affecting catabolite levels.
DPD Expression in Tumors Low DPD levels correlate with better clinical outcomes cancernetwork.comReduced catabolism may lead to higher intracellular concentrations of active 5-FU metabolites.
FBAL Accumulation Observed in patients with renal dysfunction nih.govHighlights the role of renal clearance for the final catabolite.
FBAL and Cardiotoxicity High serum FBAL observed in a case of 5-FU-induced cardiotoxicity nih.govSuggests a link between high levels of the final catabolite and specific toxicities.

Limitations and Future Research for Clinical Utility

Furthermore, much of the research has focused on the parent drug (5-FU), the rate-limiting enzyme (DPD), and the final catabolite (FBAL), leaving the role of intermediate catabolites like FUPA less well-defined. nih.govnih.gov This is partly due to the analytical challenges of measuring these compounds, although sensitive methods for detecting catabolites like FBAL in urine have been developed for monitoring occupational exposure. rsc.org

Future research should aim to:

Develop comprehensive pharmacokinetic models: These models should incorporate the entire metabolic pathway of 5-FU, including FUPA, to better predict individual patient responses and toxicity risks.

Investigate the direct biological activities of FUPA: While often considered an inactive intermediate, further studies are needed to confirm if FUPA has any intrinsic biological or toxic effects.

Conduct large-scale clinical trials: Prospective studies are required to establish clear correlations between the plasma and urine concentrations of FUPA and clinical outcomes, such as tumor response and the incidence of adverse events.

Standardize analytical methods: The development and standardization of robust and accessible assays for FUPA and other catabolites are essential for their widespread clinical adoption.

By addressing these limitations, the monitoring of this compound, in conjunction with other key markers of 5-FU metabolism, could become a valuable tool for personalizing cancer therapy and improving patient outcomes.

Clinical and Preclinical Research Applications of Afba

Studies in Cancer Chemotherapy Regimens

Research into AFBA is intrinsically linked to the clinical use of 5-FU, a cornerstone in the treatment of various solid tumors. The metabolic pathway that AFBA belongs to is responsible for the breakdown of the vast majority of administered 5-FU, making its study essential for clinical pharmacology.

AFBA is a key intermediate in the catabolism of 5-FU. Following administration, 5-FU is converted to dihydrofluorouracil (FUH2) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Subsequently, dihydropyrimidinase acts on FUH2 to produce AFBA (FUPA). researchgate.net AFBA is then further metabolized by β-ureidopropionase into alpha-fluoro-beta-alanine (FBAL). researchgate.net This catabolic pathway is highly significant as it processes over 80% of the administered 5-FU dose.

The pharmacokinetics of AFBA are integral to understanding the processing of 5-FU in the body. AFBA is known to be present in the liver and kidneys, the primary sites of drug metabolism and excretion. nih.gov Pharmacokinetic studies in patients undergoing 5-FU therapy have provided insights into how metabolites are handled, particularly in cases of toxicity.

In a detailed case study of a patient with end-stage renal disease who developed hyperammonemia during 5-FU infusion, researchers tracked the blood concentrations of 5-FU and its catabolites. The study revealed that while the downstream metabolites alpha-fluoro-beta-alanine (FBAL) and fluoro mono acetate (B1210297) (FMA) accumulated significantly, the concentration of AFBA (FUPA) did not markedly change. nih.govscribd.com This finding suggests a rapid conversion of AFBA to its subsequent metabolites.

Below is a data table adapted from the case study, illustrating the pharmacokinetic profile of 5-FU and its metabolites.

Blood Concentrations of 5-FU and its Metabolites Over Time

Time Point (Hours after initiation of 5-FU) AFBA (FUPA) (μg/ml) FBAL (μg/ml) FMA (ng/ml) 5-FU (ng/ml)
0.5 11.17 10 ND 5220
4.5 5.39 8.38 ND N.D
8.5 9.62 14.8 46 969
24 23.27 44.6 493.4 1120
45.5 (Time of increased NH3) 22.77 59.2 905.8 43.2
94 (After hemodialysis) 1.15 10 41.7 13.4

Adapted from Nishikawa et al. (2017). ND: Not Detectable. scribd.com

From a pharmacodynamic perspective, the effects of the AFBA metabolic pathway are primarily linked to toxicity. The accumulation of its downstream products, rather than AFBA itself, appears to drive adverse events. nih.gov

Deficiencies in the enzymes responsible for pyrimidine (B1678525) metabolism, such as DPD, are known to increase the risk of severe toxicity from 5-FU, largely due to the accumulation of the drug and its metabolites. lmdb.cahmdb.ca The metabolic pathway involving AFBA is directly implicated in several specific and severe adverse reactions.

Hyperammonemia is a rare but potentially lethal side effect of 5-FU therapy. nih.gov Research suggests that this condition is not caused by the accumulation of AFBA itself, but rather by its downstream metabolites. nih.govresearchgate.net In patients with renal dysfunction, the elimination of FBAL is impaired. researchgate.net This leads to an increase in both FBAL and its subsequent metabolite, fluoroacetate (B1212596) (FMA). nih.govresearchgate.net The current hypothesis is that FMA inhibits the tricarboxylic acid (TCA) or Krebs cycle, which impairs the urea (B33335) cycle's ability to clear ammonia, resulting in hyperammonemia. nih.gov A case study demonstrated that during a hyperammonemic episode, serum levels of FBAL and FMA were significantly increased, while AFBA levels were not. researchgate.net

The catabolites of 5-FU are also linked to neurotoxicity and cardiotoxicity. nih.gov Cardiotoxicity is a serious complication that can manifest as chest pain, myocardial infarction, or cardiomyopathy. nih.govjacc.orgresearchgate.net The accumulation of metabolites from the AFBA pathway is strongly implicated. One case report documented 5-FU-induced cardiotoxicity in a patient who had a high serum level of FBAL, the direct metabolite of AFBA. nih.gov Furthermore, fluoroacetate (FMA), which is formed from FBAL, has been correlated with cardiotoxicity, possibly due to direct toxic effects on the myocardium or by inducing coronary vasospasm. nih.govnih.gov

Association with Adverse Drug Reactions and Toxicity

Role in Drug Development and Optimization

While AFBA is not a therapeutic agent, understanding its role in 5-FU metabolism is crucial for drug development and the optimization of existing chemotherapy regimens. The study of AFBA and its metabolic pathway offers potential avenues to enhance the safety and efficacy of fluoropyrimidine-based treatments.

Researchers have explored measuring AFBA levels, or more commonly its downstream metabolites like FBAL, as potential biomarkers for monitoring 5-FU therapy. smolecule.com Such monitoring could theoretically help identify patients at higher risk for severe toxicities, allowing for proactive management or dose adjustments. By gaining deeper insights into the mechanisms by which metabolites like FBAL and FMA cause toxicity, it may be possible to develop strategies to mitigate these adverse effects, thereby making 5-FU treatment safer. smolecule.com While some early-stage research has considered the potential of using AFBA itself in other therapeutic contexts, this remains a nascent area of investigation. smolecule.com

Understanding 5-FU Metabolism for Improved Treatment Strategies

alpha-Fluoro-beta-ureidopropionic acid (AFBA) is a key intermediate in the catabolism of 5-fluorouracil (B62378) (5-FU). pharmgkb.org The metabolic breakdown of 5-FU is a critical determinant of both its efficacy and toxicity. Over 80% of an administered dose of 5-FU is catabolized, primarily in the liver, through a well-defined pathway. pharmgkb.org

The process begins with the enzyme dihydropyrimidine dehydrogenase (DPYD), which converts 5-FU into dihydrofluorouracil (DHFU). pharmgkb.org This step is the rate-limiting factor in 5-FU catabolism. pharmgkb.org Subsequently, the enzyme dihydropyrimidinase (DPYS) metabolizes DHFU into this compound (AFBA). pharmgkb.org Finally, AFBA is converted by beta-ureidopropionase (UPB1) into the downstream metabolite α-fluoro-β-alanine (FBAL). pharmgkb.org Understanding this pathway is essential, as genetic deficiencies in these enzymes can lead to severe, and sometimes fatal, toxicity from 5-FU. pharmgkb.org

MetaboliteEnzymeDescription
5-Fluorouracil (5-FU)N/AParent chemotherapeutic drug.
Dihydrofluorouracil (DHFU)Dihydropyrimidine Dehydrogenase (DPYD)The rate-limiting step in 5-FU catabolism, converting 5-FU to the inactive DHFU. pharmgkb.org
This compound (AFBA)Dihydropyrimidinase (DPYS)Formed from the breakdown of DHFU. pharmgkb.org
alpha-Fluoro-beta-alanine (FBAL)beta-Ureidopropionase (UPB1)The final major catabolite in this pathway, formed from AFBA. pharmgkb.org

Exploration of AFBA as a Potential Therapeutic Agent

The exploration of this compound itself as a therapeutic agent is not a primary focus of current research. Its significance in pharmacology and medicine is almost entirely derived from its role as a metabolite of the anticancer drug 5-FU. smolecule.comnih.gov Scientific investigations have concentrated on measuring AFBA levels as a potential biomarker to monitor the metabolism and clearance of 5-FU, rather than exploring AFBA for any direct therapeutic properties. smolecule.com While some researchers have considered the possibility of using AFBA-based therapies, this area of investigation remains in its nascent stages and is not widely pursued. smolecule.com The compound is generally intended for research use only and is not approved for human consumption.

AFBA in Metabolomics and Systems Biology Research

Metabolic Profiling Studies

Metabolic profiling, or metabolomics, allows for the simultaneous measurement of numerous small molecules in a biological sample, offering a snapshot of physiological activity. AFBA has been a subject of such studies, particularly in research aimed at understanding the pharmacokinetics of 5-FU in specific patient populations.

In one notable case study, researchers conducted metabolic profiling on a colorectal cancer patient with end-stage renal disease who developed hyperammonemia during chemotherapy. They measured the blood concentrations of 5-FU and its catabolites, including AFBA. The study found that before the onset of hyperammonemic encephalopathy, the serum levels of the downstream metabolites alpha-fluoro-beta-alanine (FBAL) and fluoro mono acetate (FMA) gradually increased. However, the levels of other intermediate catabolites, including AFBA and dihydrofluorouracil, did not show significant changes. shrink-ology.com This detailed profiling provided crucial insights, suggesting that the impairment of the tricarboxylic acid (TCA) cycle by FMA, rather than the accumulation of AFBA, was the likely cause of hyperammonemia. shrink-ology.com

MetaboliteObserved Change in a Patient with HyperammonemiaReference
Dihydrofluorouracil (DHFU)Not significantly changed shrink-ology.com
This compound (AFBA)Not significantly changed shrink-ology.com
alpha-Fluoro-beta-alanine (FBAL)Gradual increase shrink-ology.com
Fluoro mono acetate (FMA)Gradual increase shrink-ology.com

Investigation of Metabolic Changes in Disease Models

The study of AFBA in disease models primarily revolves around conditions that affect drug metabolism, such as renal impairment. The case of the patient with end-stage renal disease serves as a human disease model demonstrating how underlying pathology can alter the metabolic fate of 5-FU. shrink-ology.com In patients with healthy kidney function, metabolites like FBAL are typically excreted. However, in patients with renal dysfunction, the elimination of these metabolites can be impaired. shrink-ology.com The investigation revealed that in this state, the accumulation of specific downstream catabolites (FBAL and FMA) occurred, while the concentration of the intermediate AFBA remained stable. shrink-ology.com This indicates that the metabolic steps leading to and including the formation of AFBA were not the rate-limiting factor in this patient's toxic reaction; rather, the bottleneck occurred at the final excretion and processing stages, which were compromised by the renal disease.

Gut Microbiome Interactions and Drug Metabolism

There is growing recognition that the gut microbiome plays a significant role in the metabolism and efficacy of many drugs, including chemotherapeutic agents like 5-FU. researchgate.netnih.gov The vast community of bacteria in the human gut can perform a wide range of chemical transformations that may activate, inactivate, or alter the toxicity of a therapeutic compound. aacrjournals.org

Recent research has demonstrated that specific bacteria within the gut can directly metabolize 5-FU. aacrjournals.orgbiorxiv.org Studies have shown that certain species from the Proteobacteria and Firmicutes phyla can convert 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU), mimicking the first and most critical step of drug clearance performed by the human liver. nih.gov This bacterial metabolism of 5-FU to DHFU directly influences the amount of substrate available for conversion into AFBA by host enzymes. This interaction highlights that the gut microbiome can be a significant factor in modulating the fluoropyrimidine pathway, thereby affecting both the efficacy and side-effect profile of the drug. nih.govnih.gov

Bacterial SpeciesObserved Interaction with 5-FUReference
Escherichia coliMetabolizes 5-FU, potentially increasing its efficacy. aacrjournals.org
Bifidobacterium longumMetabolizes 5-FU. aacrjournals.org
Enterococcus faecalisMetabolizes 5-FU. aacrjournals.org
Various Proteobacteria and FirmicutesMetabolize 5-FU to its inactive form, DHFU, mimicking host metabolism. nih.gov

Advanced Research Perspectives and Future Directions

Structural Biology and Enzyme Kinetics of AFBA-related Enzymes

The metabolism of AFBA is primarily governed by a cascade of three enzymes: dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (β-UP). A thorough understanding of the structure and function of these enzymes is paramount for predicting patient response to fluoropyrimidine therapy and for designing novel therapeutic interventions.

Dihydropyrimidine Dehydrogenase (DPD): As the initial and rate-limiting enzyme in the catabolism of 5-FU, DPD catalyzes the reduction of 5-FU to dihydrofluorouracil (DHFU), the precursor to AFBA. nih.gov This complex enzyme is a homodimer, with each subunit containing multiple domains that bind essential cofactors, including flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and iron-sulfur clusters. nih.gov The catalytic mechanism involves a series of electron transfers between these cofactors, ultimately leading to the reduction of the pyrimidine (B1678525) ring of 5-FU. nih.gov Site-directed mutagenesis studies have revealed the critical role of specific amino acid residues, such as Cysteine 671, in the catalytic activity of DPD. nih.gov The binding of the substrate is accompanied by a conformational change involving the closure of an active site loop, which positions the substrate for catalysis. nih.gov

Dihydropyrimidinase (DHP): DHP is a metalloenzyme that catalyzes the hydrolytic ring opening of DHFU to form AFBA. researchgate.net Structural studies of DHP from various organisms have revealed a classic (β/α)8-barrel structure, which is a common fold for this family of enzymes. researchgate.net The active site contains a dimetal center, typically zinc, which is crucial for catalysis. researchgate.net The proposed mechanism involves the activation of a water molecule by the metal center, which then acts as a nucleophile to attack the carbonyl group of the dihydropyrimidine ring, leading to its cleavage. researchgate.net

β-Ureidopropionase (β-UP): The final enzyme in this pathway, β-UP, catalyzes the hydrolysis of AFBA to produce fluoro-β-alanine, ammonia, and carbon dioxide. nih.gov Structural and functional analyses of human β-UP have shown that mutations in this enzyme can lead to its deficiency, which has been linked to neurological abnormalities. nih.goveur.nl Homology modeling based on the crystal structure of the enzyme from Drosophila melanogaster suggests that certain mutations can affect substrate binding and catalysis by altering the active site, while others may lead to folding defects and impaired oligomer assembly. epa.govresearchgate.net

Crystallographic studies have provided high-resolution three-dimensional structures of DPD and β-UP, offering invaluable insights into their architecture and catalytic mechanisms. epa.govresearchgate.net For instance, the crystal structure of human β-ureidopropionase has been determined, revealing the spatial arrangement of active site residues and providing a framework for understanding the impact of disease-causing mutations. nih.goveur.nl Similarly, the crystal structure of pig liver DPD has elucidated the complex domain organization and the intricate network of redox cofactors. nih.gov

Computational studies, including quantum mechanical cluster approaches, have been employed to investigate the reaction mechanisms of these enzymes in greater detail. researchgate.net These studies can complement experimental data by providing a dynamic view of the catalytic process and by helping to elucidate the roles of individual amino acids in substrate binding and turnover. For β-ureidopropionase, homology models have been instrumental in predicting the structural consequences of mutations identified in patients with β-ureidopropionase deficiency. epa.govresearchgate.net

EnzymePDB ID(s) (example)Organism (example)Key Structural Features
Dihydropyrimidine Dehydrogenase (DPD)1GKPThermus sp.Homodimer, multi-domain with FAD, FMN, and Fe-S clusters. nih.gov
Dihydropyrimidinase (DHP)5YKDPseudomonas aeruginosa(β/α)8-barrel structure with a catalytic dimetal center. researchgate.net
β-Ureidopropionase (β-UP)2VHI (homology model)Drosophila melanogasterHomology models based on this structure help understand human enzyme mutations. epa.govresearchgate.net

Table 1: Structural Information for AFBA-Related Enzymes

Computational Modeling and Simulations

Computational approaches are becoming increasingly vital in drug discovery and development, offering a means to predict the behavior of molecules and their interactions with biological systems. For AFBA, these methods hold the promise of elucidating its interactions with metabolizing enzymes and predicting its pharmacokinetic and pharmacodynamic properties.

Molecular dynamics (MD) simulations are a powerful computational tool that can provide an atomistic view of the dynamic interactions between a ligand, such as AFBA, and its target enzyme. nih.govrsc.orgmdpi.com By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon substrate binding, the specific interactions that stabilize the enzyme-substrate complex, and the energetic barriers associated with the catalytic reaction. While specific MD simulation studies focusing solely on AFBA are not yet widely published, the methodology has been successfully applied to study the folding of beta-hairpin structures and the behavior of other peptides and proteins in solution. nih.govmdpi.com Future MD simulations of AFBA with DPD, DHP, and β-UP could provide critical insights into the substrate specificity and catalytic efficiency of these enzymes, and could aid in the design of novel inhibitors or modulators of this pathway.

In silico models for predicting absorption, distribution, metabolism, and excretion (ADME) properties are essential tools in modern drug development. scispace.com These models use the physicochemical properties of a compound to predict its pharmacokinetic behavior in the body. For AFBA, which is a metabolite, predicting its clearance and potential for accumulation is crucial for understanding the toxicity profile of its parent fluoropyrimidine drug. While comprehensive in silico ADME predictions for AFBA are not yet readily available, the methodologies for such predictions are well-established. scispace.com Future work in this area could involve developing quantitative structure-property relationship (QSPR) models specifically for AFBA and related fluoropyrimidine metabolites to predict their pharmacokinetic parameters and potential for drug-drug interactions.

Novel Therapeutic Strategies Targeting AFBA Pathways

Targeting the metabolic pathway of fluoropyrimidines, including the steps involving AFBA, presents a promising avenue for improving cancer therapy. The goal of such strategies is to modulate the activity of DPD, DHP, and β-UP to either enhance the anti-tumor efficacy of fluoropyrimidines or to mitigate their toxic side effects.

One potential strategy involves the co-administration of DPD inhibitors with fluoropyrimidine drugs. nih.gov By blocking the first step in the catabolism of 5-FU, DPD inhibitors can increase the bioavailability of the active drug, potentially leading to a greater therapeutic effect. nih.gov However, this approach must be carefully managed to avoid excessive toxicity.

Another emerging area of interest is the development of strategies to modulate the activity of DHP and β-UP. For instance, inhibiting these enzymes could lead to an accumulation of their respective substrates, which might have therapeutic implications. Conversely, enhancing the activity of these enzymes could accelerate the clearance of potentially toxic metabolites.

The development of personalized medicine approaches based on a patient's genetic makeup is also a key future direction. youtube.comresearchgate.net Genotyping for polymorphisms in the genes encoding DPD, DHP, and β-UP can help identify patients who are at a higher risk of severe toxicity from fluoropyrimidine therapy. nih.govyoutube.com This information can then be used to guide dosing decisions, leading to safer and more effective treatment regimens. youtube.comresearchgate.net

Modulation of AFBA Levels for Enhanced Drug Efficacy

Alpha-fluoro-beta-ureidopropionic acid (AFBA) is a principal metabolite of the widely used antineoplastic agent 5-fluorouracil (B62378) (5-FU). As such, its levels in biological fluids are a direct indicator of the metabolic breakdown of 5-FU. Research in enhancing the efficacy of fluoropyrimidine drugs, therefore, often focuses on the metabolic pathways that produce AFBA, rather than modulating AFBA itself. The concept of pharmacometabolomics—predicting the outcome of a drug intervention based on metabolite signatures—is central to this approach. mdpi.com By analyzing the metabolic profile, including AFBA, it is possible to gain insights into an individual's capacity to metabolize a drug, which is a key determinant of both its efficacy and toxicity. nih.gov

The study of an individual's metabolome can reveal variations in drug response. nih.gov For instance, deficiencies in enzymes involved in pyrimidine metabolism can lead to severe toxicity from 5-FU. lmdb.ca Monitoring metabolites like AFBA can thus be part of a strategy to identify patients at risk. Furthermore, understanding the metabolic fate of a drug is crucial for developing rescue strategies. For example, uridine (B1682114) triacetate is an approved antidote for 5-fluorouracil or capecitabine (B1668275) overdose, working by competing with the toxic metabolites of 5-FU. mdpi.com Future research may focus on how real-time monitoring of AFBA levels could trigger such interventions, thereby personalizing treatment and enhancing the therapeutic window of the parent drug.

Development of AFBA-based Prodrugs or Analogues

Current scientific literature does not indicate a focus on developing prodrugs or analogues directly from this compound. AFBA is a downstream catabolite, or breakdown product, of 5-fluorouracil metabolism. nih.gov The primary strategy in this therapeutic area has been the development of prodrugs that convert into the active agent, 5-fluorouracil, within the body.

Capecitabine is a prominent example of this prodrug approach. mdpi.com It is designed to be absorbed intact and then undergo a series of enzymatic conversions, ultimately releasing 5-fluorouracil preferentially at the tumor site. This targeted delivery is a key advantage of the prodrug strategy. The metabolism of the resulting 5-fluorouracil then leads to the formation of metabolites including AFBA. Therefore, AFBA serves as a biomarker for the successful conversion of the prodrug and the subsequent catabolism of the active therapeutic agent, rather than being a candidate for conversion into a prodrug itself. Future research will likely continue to focus on creating novel prodrugs of 5-FU or other active compounds to improve targeted delivery and minimize systemic toxicity.

Translational Research and Clinical Implementation

Standardization of AFBA Monitoring in Clinical Practice

The translation of AFBA measurement from a research tool to a routine clinical assay requires the development and validation of standardized monitoring methods. A significant step in this direction has been the validation of an analytical method using gas chromatography-mass spectrometry (GC-MS) to measure AFBA in urine. nih.gov This method was specifically developed for the biological monitoring of hospital workers who may be occupationally exposed to 5-fluorouracil. nih.gov

The process involves a two-step extractive derivatization of AFBA from urine to form an N-trifluoroacety-n-butyl ester derivative, which is then detected by selected-ion monitoring GC-MS. nih.gov The validation of this method has established key performance characteristics necessary for clinical implementation. nih.gov For widespread clinical adoption, further standardization across different laboratories and platforms would be necessary, potentially including the development of certified reference materials and participation in external quality assessment schemes. Such standardization is critical for ensuring that AFBA measurements are reliable and comparable, whether used for occupational safety monitoring or for patient-centered therapeutic drug management. nih.gov

Validated Method for Urinary AFBA Monitoring

ParameterSpecificationSource
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Analyte DerivativeN-trifluoroacety-n-butyl ester nih.gov
Internal StandardNorleucine nih.gov
Limit of Detection20 ng/mL nih.gov
Quantification Range0.020 - 10 µg/mL nih.gov
Accuracy & PrecisionBetter than +/-20% (CV%) in the quantification range nih.gov

Personalized Medicine Approaches Based on AFBA Metabolomics

Metabolomics, the large-scale study of small molecules or metabolites, is a cornerstone of personalized medicine. nih.gov It provides a functional readout of an individual's phenotype, which is the result of interactions between genes and the environment. nih.gov Pharmacometabolomics, a subfield, uses this principle to predict how an individual will respond to a drug. mdpi.comnih.gov

In the context of AFBA, personalized medicine would involve measuring the baseline and/or post-dose levels of AFBA and other related metabolites to create a personal metabolic signature. mdpi.com This signature could predict a patient's response to 5-FU therapy. nih.govmdpi.com For example, patients who rapidly produce high levels of AFBA might metabolize the drug quickly, which could correlate with specific efficacy or toxicity profiles. This approach allows for patient stratification, identifying individuals who may benefit most from a particular treatment or who are at a higher risk for adverse effects. frontiersin.org By understanding the individual metabolic response to a drug, clinicians can move beyond a "one-size-fits-all" approach and tailor therapeutic strategies to the individual patient. nih.gov

Integration of AFBA Data into Clinical Decision Support Systems

The ultimate goal of translational research is to integrate new sources of data into routine clinical workflows to improve patient outcomes. Clinical Decision Support (CDS) systems, embedded within Electronic Health Records (EHRs), are critical tools for achieving this. nih.gov These systems can provide point-of-care information to clinicians, helping to guide complex medical decisions. nih.govnih.gov

For AFBA, this would involve integrating standardized laboratory results for the metabolite directly into a patient's EHR. nih.gov A CDS system could then be programmed with rules based on established pharmacometabolomic research. For instance, if a patient's AFBA level crosses a certain threshold known to be associated with an increased risk of toxicity, the system could automatically generate an alert for the attending physician. nih.gov This alert could suggest a re-evaluation of the treatment plan or further investigation. By seamlessly integrating AFBA data, CDS tools can help clinicians proactively optimize pharmacotherapy, ensuring that treatment decisions are informed by the most current and patient-specific metabolic information. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for alpha-fluoro-beta-ureidopropionic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Optimize synthesis using fluorinated precursors (e.g., fluoromalonate derivatives) under controlled pH and temperature. Monitor intermediates via HPLC or LC-MS . For purity, employ recrystallization in polar aprotic solvents (e.g., DMF) and validate using NMR (¹⁹F and ¹H) with referencing to known spectra .
  • Key Parameters :

ParameterOptimal RangeAnalytical Validation
Temperature0–5°C (fluorination step)NMR (¹⁹F)
SolventDMF/THF (1:1)HPLC retention time

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use UPLC to quantify degradation products (e.g., defluorination byproducts) and correlate with kinetic models . Include mass balance assessments to account for volatile losses .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C/¹⁹F NMR for atomic connectivity and stereochemistry. For ambiguous signals, use 2D NMR (COSY, HSQC) and compare with DFT-simulated spectra. Validate via X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can contradictory data on the biochemical activity of this compound be resolved?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design orthogonal assays. For example:

  • Replicate enzyme inhibition studies using isothermal titration calorimetry (ITC) vs. fluorogenic substrates .
  • Control for batch-to-batch variability via QbD (Quality by Design) principles .
    • Data Analysis : Use multivariate regression to identify confounding variables (e.g., buffer ionic strength) .

Q. What computational models are suitable for predicting the metabolic pathways of this compound?

  • Methodological Answer : Employ density functional theory (DFT) for bond dissociation energies (BDE) of C-F bonds. Combine with molecular docking (AutoDock Vina) to predict enzyme-substrate interactions. Validate via in vitro microsomal assays (e.g., human liver microsomes) .

Q. How should researchers design experiments to investigate the compound’s role in modulating urea cycle enzymes?

  • Methodological Answer : Use PICO framework:

  • P opulation: Recombinant human arginase/ornithine transcarbamylase.
  • I ntervention: Titration of this compound (0.1–10 mM).
  • C omparison: Wild-type vs. fluorinated analog-free assays.
  • O utcome: IC₅₀, Ki values via Lineweaver-Burk plots .
    • Statistical Rigor : Include triplicate biological replicates and ANOVA for inter-group variability .

Data Contradiction & Reproducibility

Q. What strategies mitigate reproducibility issues in fluorinated compound research?

  • Methodological Answer :

  • Pre-register protocols (e.g., on Open Science Framework) detailing synthetic routes and analytical thresholds .
  • Share raw NMR/HPLC datasets via repositories like Zenodo for peer validation .
    • Common Pitfalls :
  • Incomplete reporting of solvent trace metals (e.g., DMF with <0.1 ppm Fe³⁺) .
  • Overlooking ¹⁹F NMR relaxation effects during quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 2
alpha-Fluoro-beta-ureidopropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.